4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid
Overview
Description
4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . This compound is characterized by the presence of methoxy groups at the 4 and 5 positions, a phenylacetyl group attached to the amino group at the 2 position, and a carboxylic acid group on the benzoic acid core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxybenzoic acid and phenylacetyl chloride.
Formation of Amide Bond: The phenylacetyl chloride is reacted with 4,5-dimethoxybenzoic acid in the presence of a base, such as triethylamine, to form the amide bond. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core.
Phenylacetyl derivatives: Compounds with the phenylacetyl group attached to different core structures.
Uniqueness
This compound is unique due to the presence of both methoxy and phenylacetyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-14-9-12(17(20)21)13(10-15(14)23-2)18-16(19)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMHSJNTYHYXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325454 | |
Record name | 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803122 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
173279-98-6 | |
Record name | 4,5-dimethoxy-2-[(2-phenylacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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